Tris(4-chlorophenyl)phosphine

Descripción

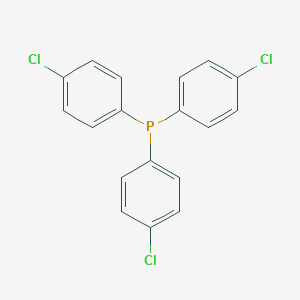

Structure

3D Structure

Propiedades

IUPAC Name |

tris(4-chlorophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKSLJOIKWOGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1P(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151216 | |

| Record name | Tris(4-chlorophenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159-54-2 | |

| Record name | Tris(4-chlorophenyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(4-chlorophenyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1159-54-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(4-chlorophenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4-chlorophenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(4-chlorophenyl)phosphine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWG5LE6Q8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tris(4-chlorophenyl)phosphine (CAS: 1159-54-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-chlorophenyl)phosphine is a triarylphosphine compound that serves as a valuable tool in modern organic synthesis. Characterized by the presence of three chlorophenyl groups attached to a central phosphorus atom, its electronic properties make it an effective ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. While not known to be directly involved in biological signaling pathways, its utility in constructing complex molecular architectures makes it a relevant compound for professionals in drug discovery and development, where the efficient synthesis of novel chemical entities is paramount. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in synthetic chemistry.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1159-54-2 | [1][2] |

| Molecular Formula | C₁₈H₁₂Cl₃P | [1][2] |

| Molecular Weight | 365.62 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 100-103 °C | [1] |

| Purity | ≥95-97% | [1][2] |

| Solubility | Soluble in many organic solvents. | [3] |

| InChI Key | IQKSLJOIKWOGIZ-UHFFFAOYSA-N | [1] |

| SMILES | Clc1ccc(cc1)P(c2ccc(Cl)cc2)c3ccc(Cl)cc3 | [1] |

Spectral Data

The structural identification of this compound is supported by various spectroscopic techniques. A summary of available spectral data is provided in Table 2.

Table 2: Spectral Data for this compound

| Technique | Data Highlights | Reference(s) |

| Infrared (IR) Spectroscopy | KBr wafer and ATR-IR spectra are available for reference. | [4] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum is available through the NIST WebBook. | [4] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR, ¹³C NMR, and ³¹P NMR data are available. The ³¹P NMR spectrum of a Pd(II) complex shows a signal at 21.1 ppm. | [5] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes a general method for the synthesis of triarylphosphines, adapted for this compound. The primary synthetic route involves the reaction of a Grignard reagent, 4-chlorophenylmagnesium bromide, with phosphorus trichloride (B1173362).

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Materials:

-

4-Chlorobromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine (crystal)

-

Phosphorus trichloride (PCl₃)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethanol

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine and a solution of 4-chlorobromobenzene in anhydrous THF. The reaction is initiated, which is indicated by a color change and gentle refluxing. The remaining 4-chlorobromobenzene solution is then added dropwise to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Phosphorus Trichloride: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of phosphorus trichloride in anhydrous THF is added dropwise from the dropping funnel with vigorous stirring. A white precipitate will form. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield a crude solid. The crude product is then purified by recrystallization from ethanol to afford this compound as a white to off-white crystalline solid.

Application in Palladium-Catalyzed Suzuki-Miyaura Coupling

This compound is an effective ligand for palladium in Suzuki-Miyaura cross-coupling reactions. The following is a representative protocol based on its use in the synthesis of a polymeric material, demonstrating its utility in forming C-C bonds.[6]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃)

-

This compound

-

Benzene-1,4-diboronic acid

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Argon (or other inert gas)

Procedure:

-

Reaction Setup: To a Schlenk tube, add tris(4-bromophenyl)amine (1.0 mmol), benzene-1,4-diboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Preparation: In a separate vial, dissolve tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol) and this compound (0.2 mmol) in DMF.

-

Reaction Execution: Add the catalyst solution to the Schlenk tube containing the reactants. The tube is then evacuated and backfilled with argon three times. The reaction mixture is heated and stirred under an argon atmosphere.

-

Workup and Purification: After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature. The resulting polymer is precipitated by the addition of water, collected by filtration, washed successively with water and methanol, and dried under vacuum.

Role in Drug Discovery and Development

While there is no evidence to suggest that this compound itself has therapeutic properties or directly interacts with biological signaling pathways, its significance for drug development professionals lies in its role as a ligand in catalysis. The synthesis of complex organic molecules, which often form the backbone of new drug candidates, frequently relies on powerful and selective bond-forming reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are indispensable tools in medicinal chemistry for the construction of C-C, C-N, and C-O bonds. The choice of phosphine ligand is critical to the success of these reactions, influencing catalyst stability, activity, and selectivity. The electronic properties of this compound, modified by the electron-withdrawing chloro-substituents, can modulate the reactivity of the palladium catalyst, making it suitable for specific synthetic challenges encountered in the synthesis of complex, biologically active molecules.[7]

Logical Workflow: Role of this compound in Drug Discovery

Caption: The role of this compound as a synthetic tool in the drug discovery process.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[8]

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | Precautionary Statements | Reference(s) |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 | [8] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | [8] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 | [8] |

Handling Recommendations:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from strong oxidizing agents.

Crystallographic Data

The crystal structure of this compound has been determined. A summary of the key crystallographic parameters is provided in Table 4.

Table 4: Crystallographic Data for this compound

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/n | [4] |

| a (Å) | 10.134(2) | [4] |

| b (Å) | 18.534(4) | [4] |

| c (Å) | 9.208(2) | [4] |

| β (°) | 98.43(3) | [4] |

| Volume (ų) | 1711.3(7) | [4] |

| Z | 4 | [4] |

Conclusion

This compound, CAS number 1159-54-2, is a well-characterized triarylphosphine that plays a significant role as a ligand in synthetic organic chemistry. Its utility in facilitating palladium-catalyzed cross-coupling reactions makes it a valuable tool for chemists, including those in the field of drug discovery and development who are tasked with the synthesis of complex molecular targets. This guide has provided a comprehensive overview of its properties, detailed protocols for its synthesis and a key application, and a clear outline of its relevance to the pharmaceutical sciences. Proper safety precautions should always be observed when handling this compound.

References

- 1. This compound 95 1159-54-2 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. trans-Dibromidobis[tris(4-chlorophenyl)phosphine]palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. This compound | High-Purity Ligand [benchchem.com]

- 8. This compound 95 1159-54-2 [sigmaaldrich.com]

In-Depth Technical Guide to Tris(4-chlorophenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(4-chlorophenyl)phosphine, a significant organophosphorus compound utilized in various scientific domains. This document details its fundamental chemical properties, synthesis, and analytical characterization, with a focus on its applications in chemical research and drug development.

Core Molecular Data

This compound, a chlorinated aromatic phosphine, is a solid at room temperature. Its key molecular and physical properties are summarized below, providing a foundational understanding of its chemical identity.

| Property | Value | Reference |

| Molecular Weight | 365.62 g/mol | [1][2] |

| Molecular Formula | C₁₈H₁₂Cl₃P | [2] |

| Linear Formula | (ClC₆H₄)₃P | [1] |

| CAS Number | 1159-54-2 | [1][2] |

| EC Number | 214-596-7 | [1] |

| MDL Number | MFCD00013639 | [1] |

| Purity | ≥97% | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of phosphorus trichloride (B1173362) with a Grignard reagent derived from 1-bromo-4-chlorobenzene. A generalized experimental workflow for its synthesis is outlined below.

General Synthesis Workflow

References

An In-depth Technical Guide to the Structure and Bonding of Tris(4-chlorophenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and relevant experimental data for tris(4-chlorophenyl)phosphine. The information is presented to be a valuable resource for researchers in fields such as organic synthesis, catalysis, and medicinal chemistry.

Molecular Structure and Bonding

This compound, with the chemical formula C₁₈H₁₂Cl₃P, is a triarylphosphine that serves as a versatile ligand in organometallic chemistry and as a catalyst in various organic transformations. Its molecular structure and electronic properties are significantly influenced by the presence of the electron-withdrawing chloro substituents on the phenyl rings.

The central phosphorus atom is bonded to three 4-chlorophenyl groups. The geometry around the phosphorus atom is trigonal pyramidal, which is characteristic of trivalent phosphines. The lone pair of electrons on the phosphorus atom occupies the apex of this pyramid and is crucial for its coordination chemistry and catalytic activity.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray crystallography. The key structural parameters are summarized in the tables below.[1]

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₁₈H₁₂Cl₃P |

| Formula Weight | 365.60 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.354(2) |

| b (Å) | 18.913(4) |

| c (Å) | 8.821(2) |

| β (°) | 99.34(2) |

| Volume (ų) | 1704.1(6) |

| Z | 4 |

Table 2: Selected Bond Lengths and Angles for this compound

| Bond | Length (Å) | Angle | Degree (°) |

| P-C(1) | 1.831(3) | C(1)-P-C(7) | 102.8(1) |

| P-C(7) | 1.835(3) | C(1)-P-C(13) | 103.5(1) |

| P-C(13) | 1.836(3) | C(7)-P-C(13) | 101.4(1) |

| Average P-C | 1.834(2) | Average C-P-C | 102.6(1) |

| C(4)-Cl(1) | 1.741(3) | ||

| C(10)-Cl(2) | 1.742(3) | ||

| C(16)-Cl(3) | 1.743(3) |

The average P-C bond length of 1.834 Å is consistent with a single bond between a trivalent phosphorus atom and an sp²-hybridized carbon atom. The C-P-C bond angles are all close to 102.6°, which is slightly larger than the idealized tetrahedral angle of 109.5° but typical for triarylphosphines, reflecting the steric bulk of the aryl groups.

Caption: 2D representation of the molecular structure of this compound.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound.

Table 3: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (ppm) |

| ¹H | CDCl₃ | 7.2-7.4 (m) |

| ¹³C | CDCl₃ | ~134 (d, Jpc ≈ 20 Hz, Cipso), ~133 (d, Jpc ≈ 7 Hz, Cortho), ~129 (d, Jpc ≈ 2 Hz, Cmeta), ~136 (s, Cpara) |

| ³¹P | CDCl₃ | -6.3 |

The ¹H NMR spectrum typically shows a multiplet in the aromatic region. The ¹³C NMR spectrum displays distinct signals for the four types of carbon atoms in the chlorophenyl rings, with characteristic phosphorus-carbon coupling constants (Jpc). The ³¹P NMR spectrum exhibits a single resonance at approximately -6.3 ppm, which is in the expected range for triarylphosphines.

Experimental Protocols

Synthesis of this compound via Grignard Reaction[2]

This protocol describes a general and widely used method for the synthesis of triarylphosphines.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Phosphorus trichloride (B1173362) (PCl₃)

-

Anhydrous toluene

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-4-chlorobenzene in anhydrous diethyl ether or THF to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent (4-chlorophenylmagnesium bromide).

-

Reaction with Phosphorus Trichloride: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether or THF via the dropping funnel with vigorous stirring. A white precipitate will form.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether or toluene. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate (B1210297) to yield this compound as a white solid.

Single-Crystal X-ray Diffraction Analysis

The following is a general workflow for obtaining single-crystal X-ray diffraction data.

Procedure:

-

Crystal Growth: Crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of this compound in a suitable solvent, such as ethanol.[1]

-

Data Collection: A single crystal of appropriate size is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Structure Solution and Refinement: The collected diffraction data are processed to obtain the unit cell parameters and integrated intensities of the reflections. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Application in Catalysis: The Suzuki-Miyaura Coupling

This compound is frequently employed as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds.

Caption: A generalized workflow of the Suzuki-Miyaura cross-coupling reaction.

In this catalytic cycle, "L" represents the phosphine (B1218219) ligand, which in this context is this compound. The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity throughout the cycle, which includes oxidative addition, transmetalation, and reductive elimination steps.

References

An In-depth Technical Guide to the Synthesis of Tris(4-chlorophenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tris(4-chlorophenyl)phosphine, a versatile organophosphorus compound utilized as a ligand and catalyst in a variety of chemical transformations. This document details the prevalent synthetic methodology, including a representative experimental protocol, and compiles key characterization data. The information presented is intended to support researchers in the fields of organic synthesis, catalysis, and medicinal chemistry.

Introduction

This compound, with the chemical formula (4-ClC₆H₄)₃P, is an air-stable, white to light yellow crystalline solid. Its utility in organic synthesis stems from its electronic and steric properties, which can be harnessed to modulate the reactivity and selectivity of various catalytic processes. It serves as a crucial ligand in cross-coupling reactions and as a catalyst in other transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1159-54-2 |

| Molecular Formula | C₁₈H₁₂Cl₃P |

| Molecular Weight | 365.62 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 100-103 °C |

| Purity | ≥97% |

Synthetic Pathway

The most common and effective method for the synthesis of this compound is through a Grignard reaction. This involves the preparation of a 4-chlorophenyl Grignard reagent, which is subsequently reacted with phosphorus trichloride (B1173362).

Caption: General synthetic pathway for this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Preparation of 4-Chlorophenylmagnesium Bromide

Materials:

-

4-Chlorobromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether (Et₂O)

-

Iodine crystal (as initiator)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1-1.2 molar equivalents relative to 4-chlorobromobenzene).

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 4-chlorobromobenzene (1.0 molar equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 4-chlorobromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining 4-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting greyish-brown solution of 4-chlorophenylmagnesium bromide is used directly in the next step.

Synthesis of this compound

Materials:

-

4-Chlorophenylmagnesium bromide solution (from step 3.1)

-

Phosphorus trichloride (PCl₃)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethanol (B145695) or Hexane (B92381) for recrystallization

Procedure:

-

Cool the freshly prepared 4-chlorophenylmagnesium bromide solution in an ice bath.

-

In a separate flask, prepare a solution of phosphorus trichloride (0.33 molar equivalents relative to the initial 4-chlorobromobenzene) in anhydrous diethyl ether.

-

Add the phosphorus trichloride solution dropwise to the cold Grignard reagent with vigorous stirring. A white precipitate will form. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from hot ethanol or a mixture of hexane and diethyl ether to yield this compound as a white to off-white solid.

An In-depth Technical Guide to the Physical Properties of Tris(4-chlorophenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Tris(4-chlorophenyl)phosphine (CAS No: 1159-54-2), a compound of significant interest in catalysis and chemical synthesis.[1] The information herein is intended to support research and development activities by providing reliable data and standardized procedural context.

Core Physical and Chemical Properties

This compound is an organophosphorus compound characterized as a solid at room temperature.[2][3] Its key identifiers and physical characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₂Cl₃P | [3][4][5] |

| Molecular Weight | 365.62 g/mol | [3][4][5] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 100-103 °C | [2][3] |

| Assay (Purity) | Typically ≥95% | [3][5] |

| Solubility | Organophosphates with halogenated aryl groups often exhibit hydrophobicity and partitioning behavior similar to organochlorines, suggesting potential for fat deposition.[6][7] Specific solubility data in common laboratory solvents is not readily available in the provided search results. | |

| Boiling Point | Data not available; the compound may decompose at higher temperatures. |

Experimental Protocols for Property Determination

While specific experimental reports for determining the physical properties of this compound were not detailed in the search results, the following outlines standard laboratory methodologies applicable to this class of compound.

2.1. Melting Point Determination

The melting point of a solid crystalline compound like this compound is a key indicator of purity and is typically determined using one of two primary methods:

-

Capillary Method: A small, powdered sample is packed into a thin-walled capillary tube. The tube is placed in a melting point apparatus (such as a Thiele tube with oil bath or an automated digital instrument). The temperature is raised slowly (typically 1-2 °C per minute) near the expected melting point. The range is recorded from the temperature at which the first liquid drop appears to the temperature at which the entire sample becomes liquid.

-

Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. As the sample undergoes a phase transition like melting, it absorbs heat, which is detected by the instrument. The onset temperature of the endothermic peak on the DSC thermogram is reported as the melting point.

2.2. Purification via Recrystallization

To achieve high purity, essential for accurate physical property measurement, recrystallization is a standard procedure. A general protocol involves:

-

Solvent Selection: Dissolving the crude solid in a minimal amount of a suitable hot solvent. For this compound, methanol (B129727) has been cited as a recrystallization solvent.[2]

-

Hot Filtration: Quickly filtering the hot solution to remove any insoluble impurities.

-

Crystallization: Allowing the solution to cool slowly and undisturbed, promoting the formation of pure crystals as the solubility of the compound decreases.

-

Crystal Collection: Collecting the formed crystals by filtration (typically vacuum filtration).

-

Washing and Drying: Washing the collected crystals with a small amount of cold solvent to remove any adhering impurities and then drying them under a vacuum to remove residual solvent.[2]

Visualization of Experimental Workflow

The logical flow for the physical characterization of a synthesized chemical compound such as this compound is depicted below. This process ensures that the material is pure before its fundamental properties are measured and documented.

Caption: Logical workflow for the synthesis, purification, and physical characterization of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 1159-54-2 [chemicalbook.com]

- 3. This compound | Tris(p-chlorophenyl)phosphine | C18H12Cl3P - Ereztech [ereztech.com]

- 4. This compound | C18H12Cl3P | CID 70874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Physicochemical properties of some organophosphates in relation to their chronic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organophosphate - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Solubility of Tris(4-chlorophenyl)phosphine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-chlorophenyl)phosphine is a pivotal organophosphorus compound utilized as a ligand in various catalytic reactions. A thorough understanding of its solubility in organic solvents is paramount for its effective application in synthesis, purification, and formulation. This technical guide provides a detailed overview of the known solubility characteristics of this compound, outlines a general experimental protocol for solubility determination, and discusses the key factors influencing its dissolution. Due to a lack of publicly available quantitative solubility data, this guide focuses on qualitative assessments and predictive principles based on chemical structure.

Introduction

This compound [(4-ClC₆H₄)₃P] is a white to light yellow crystalline powder. Its utility in organic synthesis, particularly in cross-coupling reactions, necessitates a clear understanding of its behavior in various solvent systems. Proper solvent selection is critical for optimizing reaction kinetics, facilitating product isolation, and enabling effective purification methods such as recrystallization. This document aims to consolidate the available information on the solubility of this compound and to provide practical guidance for researchers.

Solubility Profile of this compound

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents. However, qualitative solubility can be inferred from documented laboratory procedures, such as recrystallization, and by comparing its structure to the well-characterized analogue, triphenylphosphine.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound based on available information. This information is primarily derived from descriptions of its purification, where it has been noted to be recrystallized from alcohols.

| Solvent | Qualitative Solubility | Rationale / Reference |

| Methanol | Soluble to some extent | Used for recrystallization, indicating solubility at elevated temperatures and lower solubility at reduced temperatures. |

| Ethanol | Soluble to some extent | Mentioned as a solvent for obtaining single crystals for X-ray diffraction, implying at least moderate solubility. |

| Non-polar Aromatic Solvents (e.g., Toluene, Benzene) | Expected to be soluble | Based on the "like dissolves like" principle; the three chlorophenyl groups impart significant non-polar character. Triphenylphosphine, a close structural analog, is soluble in these solvents. |

| Ethers (e.g., Diethyl Ether, THF) | Expected to be soluble | Triphenylphosphine is soluble in ethers, and the structural similarity suggests this compound would also be soluble. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Expected to be soluble | The presence of chlorine atoms in both the solute and solvent would likely lead to favorable intermolecular interactions. |

| Water | Insoluble | As a non-polar, hydrophobic molecule, it is expected to have negligible solubility in a highly polar solvent like water. |

| Acetone | Expected to be soluble | Acetone is a polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Factors Influencing Solubility

The solubility of this compound in a given organic solvent is governed by a combination of factors related to both the solute and the solvent. A logical relationship of these factors is depicted in the diagram below.

Caption: Factors influencing the solubility of this compound.

Solute-Solvent Interactions: "Like Dissolves Like"

The primary determinant of solubility is the principle of "like dissolves like." this compound is a relatively non-polar molecule, despite the presence of polar C-Cl bonds. The overall molecular symmetry and the large non-polar surface area of the three phenyl rings result in a predominantly non-polar character. Therefore, it is expected to be more soluble in non-polar or weakly polar organic solvents that can engage in van der Waals forces and dipole-dipole interactions.

Effect of Chloro-Substituents

Compared to its parent compound, triphenylphosphine, the three chlorine atoms in the para positions of the phenyl rings have a significant impact on the electronic properties and intermolecular forces of this compound. The chloro-substituents are electron-withdrawing and increase the polarity of the C-Cl bonds. This can lead to stronger dipole-dipole interactions and potentially alter the crystal packing, which in turn affects the energy required to dissolve the solid. The presence of chlorine atoms generally increases the lipophilicity of a molecule.

Temperature

For most solid solutes, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning that energy is required to overcome the crystal lattice energy of the solid and to disrupt the intermolecular forces in the solvent. Increased temperature provides the necessary thermal energy to favor the dissolution process. This principle is exploited during recrystallization, where the compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general gravimetric method can be employed. This protocol is a standard approach for determining the solubility of a solid compound in an organic solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed collection vials

-

Oven or vacuum oven for drying

Experimental Workflow

Caption: Workflow for the gravimetric determination of solubility.

Detailed Procedure

-

Preparation: To a series of vials, add a precisely weighed amount of the chosen organic solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Place the sealed vials in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a compatible syringe filter. To prevent premature crystallization, the syringe and filter can be pre-heated to the experimental temperature.

-

Mass Determination: Dispense the filtered saturated solution into a pre-weighed vial and record the total mass. The mass of the solution is then determined by subtraction.

-

Solvent Evaporation: Remove the solvent from the vial by evaporation. This can be achieved using a rotary evaporator, a stream of inert gas, or by placing the vial in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Calculation: Weigh the vial containing the dried residue. The mass of the dissolved this compound can then be calculated. The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent.

Conclusion

A Comprehensive Technical Guide to the Spectroscopic Data of Tris(4-chlorophenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the organophosphorus compound tris(4-chlorophenyl)phosphine. The information presented herein has been compiled to serve as a crucial resource for researchers, scientists, and professionals in drug development and related fields who utilize this compound in their work. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ³¹P NMR, FT-IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.30 - 7.45 | Multiplet | - | Aromatic Protons |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 129.2 | C-3/C-5 |

| 131.5 (d, J=21.0 Hz) | C-2/C-6 |

| 134.8 (d, J=7.5 Hz) | C-1 |

| 137.2 | C-4 |

Table 3: ³¹P NMR Spectroscopic Data

| Chemical Shift (δ) ppm |

| -6.2 |

Infrared (IR) Spectroscopy

Table 4: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3055 | Aromatic C-H stretch |

| 1585, 1475, 1440 | C=C aromatic ring stretches |

| 1090 | P-Aryl stretch |

| 1010 | C-Cl stretch |

| 815, 730 | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 364 | 100 | [M]⁺ |

| 366 | 96.8 | [M+2]⁺ |

| 368 | 31.1 | [M+4]⁺ |

| 253 | 25 | [M - C₆H₄Cl]⁺ |

| 142 | 30 | [P(C₆H₄)]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired on a Bruker spectrometer operating at 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR, and 162 MHz for ³¹P NMR.

-

Sample Preparation: For ¹H and ¹³C NMR, approximately 10-20 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃). For ³¹P NMR, a similar concentration in CDCl₃ was used with 85% H₃PO₄ as an external standard.

-

¹H NMR: The spectrum was recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹³C NMR: The spectrum was obtained using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16 ppm).

-

³¹P NMR: The spectrum was acquired with proton decoupling. The chemical shift is reported in ppm relative to 85% phosphoric acid as an external reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was obtained using a PerkinElmer FT-IR spectrometer.

-

Sample Preparation: A small amount of the solid this compound was finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[1][2][3]

-

Data Acquisition: The KBr pellet was placed in the sample holder of the FT-IR spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was recorded on a gas chromatograph-mass spectrometer (GC-MS) system using electron impact (EI) ionization.

-

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph equipped with a capillary column suitable for the analysis of aromatic compounds. The GC oven temperature was programmed to ensure the elution of the compound.

-

Ionization: Electron impact ionization was performed at a standard energy of 70 eV.

-

Mass Analysis: The mass spectrum was scanned over a mass-to-charge (m/z) range that included the molecular ion and expected fragment ions.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

References

31P NMR Chemical Shift of Tris(4-chlorophenyl)phosphine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of Tris(4-chlorophenyl)phosphine. It includes key spectral data, a detailed experimental protocol for its determination, and a logical workflow for the experimental process. This document is intended to serve as a valuable resource for researchers and professionals working with organophosphorus compounds.

Quantitative Data Presentation

The ³¹P NMR chemical shift is a critical parameter for the structural characterization of organophosphorus compounds. The chemical shift of this compound has been reported in the scientific literature.

| Compound | Solvent | Chemical Shift (δ) in ppm | Reference |

| This compound | CDCl₃ | -8.8 | [1] |

Chemical shifts are referenced to an external standard of 85% H₃PO₄ (0 ppm).[1]

Experimental Protocol: Determination of ³¹P NMR Chemical Shift

This section outlines a detailed methodology for acquiring the ³¹P NMR spectrum of this compound. The protocol is based on established practices for organophosphorus compounds.[2][3][4]

2.1. Materials and Equipment

-

Sample: this compound (solid)

-

Deuterated Solvent: Chloroform-d (CDCl₃), 99.8 atom % D

-

NMR Tubes: 5 mm diameter, high-precision

-

Reference Standard (optional, for quantitative analysis): A certified reference material with a known ³¹P chemical shift, such as triphenyl phosphate (B84403) (TPP) or phosphonoacetic acid.[1][3]

-

Glassware: Vials, pipettes

-

Balance: Analytical balance with a readability of at least 0.1 mg

-

NMR Spectrometer: A high-field NMR spectrometer equipped with a phosphorus-sensitive probe.

2.2. Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[4] Gently swirl the vial to ensure the complete dissolution of the solid.

-

Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

2.3. NMR Spectrometer Setup and Data Acquisition

-

Instrument Tuning: Tune the NMR probe to the ³¹P frequency.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. For quantitative measurements, it is advisable to turn off sample spinning to avoid spinning sidebands.[2]

-

Acquisition Parameters:

-

Pulse Program: A standard one-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used. For quantitative analysis, an inverse-gated decoupling sequence should be employed to suppress the Nuclear Overhauser Effect (NOE).[2][5]

-

Transmitter Frequency Offset (O1P): Center the spectral window around the expected chemical shift of aryl phosphines (approximately -5 to -15 ppm).

-

Spectral Width (SW): A spectral width of 200-300 ppm is generally sufficient to cover the chemical shift range of most common phosphorus compounds.

-

Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): For accurate quantitative measurements, a relaxation delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of the phosphorus nucleus is crucial. For routine qualitative spectra, a delay of 1-2 seconds is often sufficient.

-

Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

2.4. Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain a flat baseline and absorptive Lorentzian lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.

-

Referencing: Reference the spectrum by setting the chemical shift of the external 85% H₃PO₄ standard to 0 ppm. If an internal standard is used, its known chemical shift can be used for referencing.

-

Peak Picking and Integration: Identify the peak corresponding to this compound and integrate its area for quantitative analysis.

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of the ³¹P NMR chemical shift of this compound.

Signaling Pathways

This compound is a synthetic organophosphorus compound primarily used as a ligand in catalysis and as a reagent in organic synthesis. It is not known to be involved in biological signaling pathways. The provided diagram illustrates the logical progression of the experimental procedure, a common application for such visualizations in a research context for this type of compound.

References

Crystal Structure of Tris(4-chlorophenyl)phosphine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of Tris(4-chlorophenyl)phosphine, a compound of interest in synthetic chemistry and materials science. The following sections detail its molecular geometry, crystallographic parameters, and the experimental protocols for its synthesis and structural determination.

Molecular Structure and Crystallographic Data

This compound, with the chemical formula C₁₈H₁₂Cl₃P, is an organophosphorus compound. The molecule consists of a central phosphorus atom bonded to three 4-chlorophenyl groups.

Crystallographic Parameters

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data are summarized in the table below.

| Parameter | Value |

| CCDC Deposition Number | 127240 |

| Empirical Formula | C₁₈H₁₂Cl₃P |

| Formula Weight | 365.60 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 14.654(1) |

| b (Å) | 14.385(1) |

| c (Å) | 15.897(1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3350.6(4) |

| Z | 8 |

| Temperature (K) | 293(2) |

| Radiation | MoKα (λ = 0.71073 Å) |

| Density (calculated) | 1.450 Mg/m³ |

| Absorption Coefficient (mm⁻¹) | 0.635 |

| F(000) | 1488 |

Selected Bond Lengths and Angles

The key bond lengths and angles provide insight into the molecular geometry of this compound. The phosphorus atom exhibits a trigonal pyramidal geometry.[1][2]

| Bond | Length (Å) |

| P-C(1) | 1.831(5) |

| P-C(7) | 1.835(5) |

| P-C(13) | 1.836(5) |

| Cl(1)-C(4) | 1.740(5) |

| Cl(2)-C(10) | 1.737(5) |

| Cl(3)-C(16) | 1.739(5) |

| Angle | Value (°) |

| C(1)-P-C(7) | 102.3(2) |

| C(1)-P-C(13) | 101.5(2) |

| C(7)-P-C(13) | 101.8(2) |

| C(2)-C(1)-P | 121.5(4) |

| C(6)-C(1)-P | 120.0(4) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a Grignard reaction, a common method for forming carbon-phosphorus bonds. The following protocol is a representative procedure.

Materials:

-

4-chlorobromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Phosphorus trichloride (B1173362) (PCl₃)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether under a nitrogen atmosphere. A solution of 4-chlorobromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 4-chlorophenylmagnesium bromide. The reaction mixture is refluxed until most of the magnesium has reacted.

-

Reaction with Phosphorus Trichloride: The Grignard reagent solution is cooled in an ice bath. A solution of phosphorus trichloride in anhydrous toluene is added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

Work-up: The reaction mixture is cooled, and the excess Grignard reagent is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Crystallization: The crude product is recrystallized from hot ethanol to yield single crystals of this compound.[1][2]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of this compound involves the following detailed experimental workflow.

1. Crystal Selection and Mounting:

-

A suitable single crystal of this compound, obtained from slow evaporation of an ethanol solution, is selected under a microscope.[1][2]

-

The crystal is mounted on a goniometer head using a cryoloop and flash-cooled to the data collection temperature (typically 100-293 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

2. Data Collection:

-

Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation) and a detector (e.g., CCD or CMOS).[1][2]

-

A series of diffraction images are collected by rotating the crystal through a range of angles.

-

The data collection strategy is optimized to ensure complete and redundant data are collected.

-

Software such as Siemens XSCANS is used to control the data collection process.[1][2]

3. Data Processing:

-

The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects.

-

The unit cell parameters are determined from the positions of the diffraction spots.

-

The data is scaled and merged to produce a final set of unique reflections with their corresponding intensities and standard uncertainties.

4. Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods, which are implemented in software packages like SHELXTL/PC.[1][2] This provides an initial model of the atomic positions.

-

The structural model is then refined against the experimental data using a least-squares minimization procedure with software such as SHELXL93.[1][2]

-

During refinement, atomic positions, and anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refined structure is validated using various crystallographic metrics.

Biological Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the direct interaction of this compound with biological signaling pathways. While research exists on the biological effects of structurally related compounds, such as Tris(4-chlorophenyl)methane (TCPM) and Tris(4-chlorophenyl)methanol (TCPMOH), which have been shown to impact developmental processes in zebrafish, these findings cannot be directly extrapolated to this compound. The primary application and research focus for this compound has been in the fields of catalysis and materials science.

Visualizations

Caption: Workflow for the determination of the crystal structure of this compound.

References

Electronic properties of Tris(4-chlorophenyl)phosphine ligand

An In-Depth Technical Guide on the Electronic Properties of Tris(4-chlorophenyl)phosphine Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula P(C₆H₄Cl)₃, is a triarylphosphine ligand widely utilized in organometallic chemistry and homogeneous catalysis. As a derivative of triphenylphosphine, its chemical behavior is significantly influenced by the electronic effects of the three chlorine atoms situated in the para position of the phenyl rings. These electron-withdrawing substituents modify the electron density at the central phosphorus atom, which in turn dictates the ligand's σ-donor and π-acceptor characteristics. A thorough understanding of these electronic properties is critical for predicting the reactivity of its metal complexes and for the rational design of catalysts for applications ranging from cross-coupling reactions to drug synthesis.

This technical guide provides a detailed examination of the electronic properties of this compound, summarizing key quantitative data, outlining experimental protocols for its characterization, and illustrating fundamental electronic relationships.

Core Electronic and Structural Parameters

The electronic nature of a phosphine (B1218219) ligand is quantified by several experimental and computational parameters. The presence of para-chloro substituents decreases the electron density on the phosphorus atom compared to triphenylphosphine, making it a weaker σ-donor and a potentially stronger π-acceptor.

Quantitative Electronic and Structural Data

The following table summarizes the key electronic and structural parameters for this compound found in the literature.

| Parameter | Symbol | Value | Description & Significance |

| Tolman Electronic Parameter | TEP, ν(CO) | Not explicitly found; predicted > 2068.9 cm⁻¹ | Measures the net electron-donating ability via IR spectroscopy of an LNi(CO)₃ complex. A higher value indicates weaker net donation. The value is predicted to be higher than that of PPh₃ (2068.9 cm⁻¹) due to the electron-withdrawing Cl groups. |

| Mayr's Nucleophilicity | N | 12.58 | Quantifies the nucleophilic reactivity of the phosphine on a logarithmic scale. Determined with reference electrophiles in dichloromethane.[1] |

| Mayr's Nucleophilicity Slope | sN | 0.65 | A parameter that accounts for the sensitivity of the nucleophile to the electrophile's reactivity. Determined with reference electrophiles.[1] |

| Hammett Constant (para) | σₚ | +0.23 (for Cl) | Quantifies the electron-withdrawing nature of the para-chloro substituent through inductive and resonance effects. A positive value indicates an electron-withdrawing character. |

| Ionization Energy | IE | 8.18 eV | The energy required to remove an electron from the molecule (vertical value from Photoelectron Spectroscopy). This relates to the energy of the Highest Occupied Molecular Orbital (HOMO). |

| ³¹P NMR Chemical Shift | δ(³¹P) | Not explicitly found for free ligand | Provides information about the electronic environment of the phosphorus nucleus. A value of 21.1 ppm has been reported for a Pd(II) complex. |

| Average P-C Bond Length | d(P-C) | 1.834 Å | Determined from X-ray crystallography. |

| Average C-P-C Bond Angle | ∠(C-P-C) | 101.9° | Determined from X-ray crystallography. |

Computational Properties

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) is primarily centered on the phosphorus atom's lone pair, defining its nucleophilic and σ-donor character. The Lowest Unoccupied Molecular Orbital (LUMO) is typically distributed over the π-system of the aryl rings. The electron-withdrawing chloro-substituents are expected to lower the energy of both the HOMO and LUMO compared to triphenylphosphine. A lower HOMO energy corresponds to a higher ionization potential and reduced σ-donating ability.

-

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron distribution. The region of most negative potential (red) would be located at the phosphorus lone pair, confirming it as the primary site for electrophilic attack and metal coordination. The electron-poor regions (blue) would be associated with the hydrogen atoms and the regions around the electronegative chlorine atoms.

Ligand-Metal Bonding Interactions

The electronic properties of this compound directly influence how it binds to a metal center. The interaction is typically described by the Dewar-Chatt-Duncanson model, which involves two main components:

-

σ-Donation: The ligand donates electron density from the filled lone-pair orbital on the phosphorus atom to an empty d-orbital on the metal center. The electron-withdrawing chlorine atoms reduce the electron density on the phosphorus, weakening this σ-donation compared to unsubstituted triphenylphosphine.

-

π-Backbonding: The metal center donates electron density from a filled d-orbital back into an empty σ* anti-bonding orbital of the P-C bonds of the ligand. Because the chloro-substituents make the ligand more electron-poor, they lower the energy of these σ* orbitals, making the ligand a better π-acceptor.

Caption: Dewar-Chatt-Duncanson model for P(C₆H₄Cl)₃.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on the Grignard reaction, a common method for synthesizing triarylphosphines.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of 4-chlorobromobenzene in anhydrous diethyl ether or THF dropwise to initiate the reaction. Once initiated, add the remaining 4-chlorobromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.

-

Reaction with PCl₃: Cool the freshly prepared Grignard reagent (4-chlorophenylmagnesium bromide) in an ice bath. Slowly add a solution of phosphorus trichloride (B1173362) (PCl₃) in the same anhydrous solvent dropwise with vigorous stirring. Maintain the temperature below 10 °C. An exothermic reaction will occur, and a white precipitate will form.

-

Quenching and Workup: After the addition of PCl₃ is complete, allow the mixture to warm to room temperature and stir for several hours. Cool the mixture again in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate, to yield this compound as a white crystalline solid.

Determination of the Tolman Electronic Parameter (TEP)

The TEP is determined by measuring the A₁ carbonyl stretching frequency of a Ni(CO)₃L complex.

Warning: Tetracarbonylnickel(0), Ni(CO)₄, is extremely toxic and volatile. This procedure must be performed in a well-ventilated fume hood by trained personnel.

-

Synthesis of the [P(C₆H₄Cl)₃Ni(CO)₃] Complex: In an inert atmosphere glovebox or using Schlenk line techniques, dissolve this compound in a suitable solvent like hexane or dichloromethane. Add a stoichiometric amount of Ni(CO)₄ to the solution. The ligand substitution reaction is typically rapid at room temperature.

-

IR Spectrum Acquisition: Prepare a solution of the synthesized complex in the chosen solvent. The concentration should be sufficient to obtain a strong absorbance for the C-O stretching bands. Use an IR-transparent solvent and cell (e.g., CaF₂ or NaCl plates). Record the infrared spectrum of the solution, typically in the range of 1900-2200 cm⁻¹.

-

Data Analysis: Identify the A₁ symmetric C-O stretching frequency (ν(CO)). This is usually the most intense band in the carbonyl region of the spectrum for C₃ᵥ symmetric Ni(CO)₃L complexes. This frequency, in units of cm⁻¹, is the Tolman Electronic Parameter.

Caption: Experimental workflow for TEP determination.

Conclusion

The electronic properties of this compound are defined by the strong electron-withdrawing nature of its three para-chloro substituents. Compared to the parent triphenylphosphine, it functions as a weaker σ-donor and a more effective π-acceptor. This electronic profile makes it a valuable ligand for catalytic systems where reduced electron density at the metal center is desired, which can influence reaction mechanisms, catalyst stability, and product selectivity. The quantitative parameters and experimental protocols detailed in this guide provide a foundational resource for researchers employing this versatile ligand in catalysis and materials science.

References

An In-depth Technical Guide to the Steric Effects of the Tris(4-chlorophenyl)phosphine Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-chlorophenyl)phosphine is a triarylphosphine ligand that plays a significant role in coordination chemistry and homogeneous catalysis. Its chemical structure, featuring a central phosphorus atom bonded to three 4-chlorophenyl substituents, imparts a unique combination of steric and electronic properties that are instrumental in a variety of chemical transformations. The presence of electron-withdrawing chlorine atoms in the para position of the phenyl rings modifies the electronic nature of the phosphorus lone pair, while the three bulky aryl groups create a sterically demanding environment around the metal center to which it coordinates. This technical guide provides an in-depth analysis of the steric effects of the this compound ligand, offering valuable insights for researchers and professionals in the fields of chemical synthesis and drug development. A thorough understanding of these steric properties is crucial for ligand design, catalyst optimization, and the rational control of reaction outcomes.

Steric and Electronic Properties

The reactivity and selectivity of metal complexes are profoundly influenced by the steric and electronic characteristics of their ligands. For phosphine (B1218219) ligands, these properties are often quantified to predict and rationalize their behavior in catalytic cycles.

The Tolman Cone Angle

A key parameter used to quantify the steric bulk of a phosphine ligand is the Tolman cone angle (θ). It is defined as the apex angle of a cone, with the metal atom at the vertex (at a standard M-P distance of 2.28 Å), that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents. A larger cone angle signifies greater steric hindrance around the metal center, which can have significant consequences for the coordination sphere and the accessibility of substrates.

While a precise, experimentally determined Tolman cone angle for this compound is not widely reported, it can be estimated and understood through its crystallographic data. The steric profile is expected to be similar to that of its parent compound, triphenylphosphine (B44618) (θ = 145°), with minor alterations due to the electronic influence of the para-chloro substituents on bond lengths and angles. The fundamental principle of the cone angle is depicted below.

Figure 1: A diagram illustrating the concept of the Tolman cone angle (θ).

Crystallographic Data

The crystal structure of this compound provides precise measurements of its molecular geometry. This data is fundamental to understanding its steric profile.

| Parameter | Value | Reference |

| Average P-C bond distance | 1.834(2) Å | [1] |

| Average C-P-C bond angle | 101.9(1)° | [1] |

The C-P-C bond angle being significantly smaller than the tetrahedral angle of 109.5° is characteristic of triarylphosphines and contributes to the conical shape of the space they occupy.

Synthesis of this compound

A common and effective method for the synthesis of triarylphosphines is the reaction of phosphorus trichloride (B1173362) with a Grignard reagent. The following protocol details the preparation of this compound.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

4-chlorobromobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Phosphorus trichloride (PCl₃)

-

Anhydrous toluene (B28343)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 4-chlorobromobenzene in anhydrous diethyl ether or THF.

-

Add a small portion of the 4-chlorobromobenzene solution to the magnesium turnings and gently heat to initiate the reaction.

-

Once the reaction starts (as evidenced by bubbling and heat generation), add the remaining 4-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

-

Reaction with Phosphorus Trichloride:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Prepare a solution of phosphorus trichloride in anhydrous toluene and place it in the dropping funnel.

-

Add the phosphorus trichloride solution dropwise to the stirred, cooled Grignard reagent. A white precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a white solid.

-

Figure 2: A simplified workflow for the synthesis of this compound.

Role in Catalysis: Steric Influence on Reaction Mechanisms

The steric bulk of this compound is a critical factor in its application in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling, the steric hindrance of the phosphine ligand influences several key steps of the catalytic cycle:

-

Oxidative Addition: Bulky phosphine ligands promote the formation of low-coordinate, highly reactive Pd(0) species, which are crucial for the oxidative addition of the aryl halide.

-

Transmetalation: The steric demands of the ligand can affect the rate of transmetalation, where the organic group is transferred from the organoboron reagent to the palladium center.

-

Reductive Elimination: The steric bulk can facilitate the final reductive elimination step, where the new carbon-carbon bond is formed and the active Pd(0) catalyst is regenerated.

Heck Reaction

Similarly, in the Heck reaction, the steric properties of this compound can influence the regioselectivity and efficiency of the coupling between an aryl halide and an alkene. The size of the ligand can dictate the coordination of the alkene and influence the subsequent migratory insertion and β-hydride elimination steps.

Figure 3: A diagram of the Heck reaction catalytic cycle, where 'L' is the phosphine ligand.

Experimental Protocols for Catalytic Reactions

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction where this compound is used in the formation of the active catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is adapted from a procedure for the synthesis of a palladium-nanoparticle catalyst where this compound is a key component.

Materials:

-

Aryl chloride (e.g., 4-chloroacetophenone) (1.0 mmol)

-

Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 mmol)

-

This compound (0.4 mmol)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

Anhydrous N,N-dimethylformamide (DMF) (30 mL)

-

Standard Schlenk tube and inert atmosphere setup

Procedure:

-

Reaction Setup:

-

To a Schlenk tube, add the aryl chloride, arylboronic acid, Pd₂(dba)₃, this compound, and potassium carbonate.

-

Evacuate and backfill the Schlenk tube with argon or nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous DMF to the Schlenk tube via syringe.

-

-

Reaction:

-

Place the Schlenk tube in a preheated oil bath at 150 °C.

-

Stir the reaction mixture vigorously for 24 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-